Cas no 125103-51-7 (1H-Pyrazole-4-acetamide,3,5-dimethyl-N-(3-methylbutyl)-1-phenyl-)
125103-51-7 structure
Product Name:1H-Pyrazole-4-acetamide,3,5-dimethyl-N-(3-methylbutyl)-1-phenyl-
CAS-nummer:125103-51-7
MF:C18H25N3O
MW:299.41060423851
CID:201690
PubChem ID:3079320
Update Time:2025-04-19
1H-Pyrazole-4-acetamide,3,5-dimethyl-N-(3-methylbutyl)-1-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Pyrazole-4-acetamide,3,5-dimethyl-N-(3-methylbutyl)-1-phenyl-
- 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(3-methylbutyl)acetamide
- 125103-51-7
- BRN 4196091
- 3,5-Dimethyl-N-(3-methylbutyl)-1-phenyl-1H-pyrazole-4-acetamide
- DTXSID50154648
- 1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl-
- AKOS017150351
-
- Inchi: 1S/C18H25N3O/c1-13(2)10-11-19-18(22)12-17-14(3)20-21(15(17)4)16-8-6-5-7-9-16/h5-9,13H,10-12H2,1-4H3,(H,19,22)
- InChI-sleutel: NKYHMZCIMJAUNQ-UHFFFAOYSA-N
- LACHT: O=C(CC1C(C)=NN(C2C=CC=CC=2)C=1C)NCCC(C)C
Berekende eigenschappen
- Exacte massa: 299.19995
- Monoisotopische massa: 299.2
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 6
- Complexiteit: 352
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 46.9Ų
Experimentele eigenschappen
- Dichtheid: 1.07
- Kookpunt: 494.4°Cat760mmHg
- Vlampunt: 252.8°C
- Brekindex: 1.561
- PSA: 46.92
1H-Pyrazole-4-acetamide,3,5-dimethyl-N-(3-methylbutyl)-1-phenyl- Gerelateerde literatuur
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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